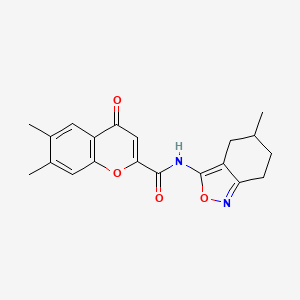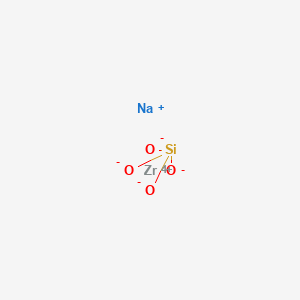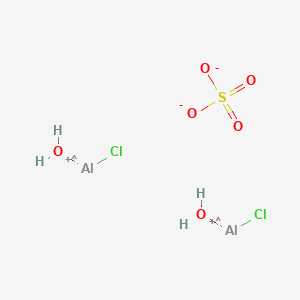
Diethoxyphenylarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxyphenylarsine is an organoarsenic compound with the molecular formula C10H15AsO2. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of a phenyl group attached to an arsenic atom, which is further bonded to two ethoxy groups. This structure imparts distinct reactivity and functionality to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethoxyphenylarsine can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with ethanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Diethoxyphenylarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylarsinic acid derivatives.
Reduction: Reduction reactions can convert this compound to phenylarsine or other lower oxidation state arsenic compounds.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Phenylarsinic acid derivatives.
Reduction: Phenylarsine and related compounds.
Substitution: Various substituted phenylarsine derivatives.
Scientific Research Applications
Diethoxyphenylarsine has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s unique properties make it useful in studying arsenic’s biological effects and interactions.
Medicine: Research into potential therapeutic applications, including its use in drug development, is ongoing.
Industry: this compound is employed in the production of specialized materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which diethoxyphenylarsine exerts its effects involves its interaction with various molecular targets. The arsenic atom in the compound can form bonds with sulfur-containing biomolecules, disrupting their normal function. This interaction can affect cellular processes and pathways, leading to various biological effects.
Comparison with Similar Compounds
Phenylarsine oxide: Similar structure but lacks the ethoxy groups.
Phenylarsinic acid: An oxidized form of diethoxyphenylarsine.
Triphenylarsine: Contains three phenyl groups attached to arsenic instead of ethoxy groups.
Uniqueness: this compound’s unique combination of ethoxy groups and a phenylarsine core imparts distinct reactivity and functionality, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
3141-11-5 |
|---|---|
Molecular Formula |
C10H15AsO2 |
Molecular Weight |
242.15 g/mol |
IUPAC Name |
diethoxy(phenyl)arsane |
InChI |
InChI=1S/C10H15AsO2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
ULOMHJHLRPIMGI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[As](C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)

![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)

![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)



![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)
